Structural Connectivity Differentiation
Among compounds sharing the molecular formula C₇H₁₇N₃O and molecular weight 159.23 g/mol, 2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide is distinguished by its specific nitrogen connectivity: a dimethylacetamide carbonyl attached to a central tertiary nitrogen bearing both methyl and aminoethyl substituents . The constitutional isomer N-[2-(dimethylamino)ethyl]-2-(methylamino)acetamide (CAS 1016800-40-0) presents an inverted arrangement where the dimethylamino group resides on the terminal ethyl chain and the methylamino group is adjacent to the carbonyl, producing a distinct InChIKey (NLCSJVHTLNDBLJ vs. DREKKJYQRXGNSY) and altered hydrogen-bonding geometry . This connectivity difference modifies the compound's coordination behavior, as the target compound offers a primary amine terminus separated from the central tertiary amine by an ethylene spacer—a motif that enables bidentate chelation unavailable to isomers lacking this spatial arrangement.
| Evidence Dimension | Molecular connectivity and nitrogen arrangement |
|---|---|
| Target Compound Data | InChIKey DREKKJYQRXGNSY; SMILES O=C(N(C)C)CN(CCN)C; primary amine terminus separated by ethylene bridge |
| Comparator Or Baseline | N-[2-(Dimethylamino)ethyl]-2-(methylamino)acetamide (CAS 1016800-40-0): InChIKey NLCSJVHTLNDBLJ; SMILES CNCC(=O)NCCN(C)C; dimethylamino group on terminal chain |
| Quantified Difference | Complete inversion of nitrogen substitution pattern; distinct InChIKey identifiers |
| Conditions | Structural analysis based on IUPAC name, SMILES, and InChI data |
Why This Matters
Incorrect isomer procurement compromises experimental reproducibility in coordination chemistry and structure-activity studies where nitrogen geometry governs binding outcomes.
